DHODH Inhibitory Potency
In a systematic evaluation of orotate analogs as inhibitors of purified Saccharomyces cerevisiae dihydroorotate dehydrogenase (DHODH; EC 1.3.98.1), 5-bromoorotate achieved 50% enzyme inhibition at a concentration of 0.016 mM. Under identical assay conditions, the closely related 5-fluoroorotate required 0.055 mM to achieve the same effect, representing a 3.4-fold potency advantage for the brominated analog [1]. Other comparators in the same study included 5-aminoorotate (50% inhibition at 1.6 mM; 100-fold weaker), 5-nitroorotate (0.076 mM; 4.75-fold weaker), and 2-thioorotate (0.018 mM; comparable potency) [1]. This dataset establishes 5-bromoorotate as one of the most potent C5-substituted orotate analogs for DHODH inhibition in this model system.
| Evidence Dimension | DHODH enzyme inhibition (concentration for 50% inhibition) |
|---|---|
| Target Compound Data | 0.016 mM (5-bromoorotate) |
| Comparator Or Baseline | 0.055 mM (5-fluoroorotate); 1.6 mM (5-aminoorotate); 0.076 mM (5-nitroorotate); 0.018 mM (2-thioorotate) |
| Quantified Difference | 3.4-fold more potent than 5-fluoroorotate; 100-fold more potent than 5-aminoorotate; 4.75-fold more potent than 5-nitroorotate |
| Conditions | Purified S. cerevisiae DHODH; ferricyanide electron acceptor; Jordan et al. (2000), Arch. Biochem. Biophys. 378, 84-92 |
Why This Matters
For researchers developing DHODH-targeted antifungal agents, the 3.4-fold greater potency of 5-bromoorotate over 5-fluoroorotate translates to lower compound consumption and potentially more tractable SAR campaigns.
- [1] Jordan, D.B.; Bisaha, J.J.; Picollelli, M.A. Catalytic properties of dihydroorotate dehydrogenase from Saccharomyces cerevisiae: studies on pH, alternate substrates, and inhibitors. Arch. Biochem. Biophys. 2000, 378, 84-92. Data via BRENDA. View Source
